6-chloro-N-(3-phenylpropyl)pyridazin-3-amine
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Overview
Description
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine is a chemical compound with the molecular formula C13H14ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 3-phenylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
6-chloropyridazine+3-phenylpropylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridazinamine: A simpler derivative with similar structural features.
3-amino-6-chloropyridazine: Another related compound with potential biological activities.
Uniqueness
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine is unique due to the presence of the 3-phenylpropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to simpler pyridazine derivatives.
Properties
Molecular Formula |
C13H14ClN3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3/c14-12-8-9-13(17-16-12)15-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17) |
InChI Key |
RATFNLHFOKFNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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